

Application Note: Preparation of 2-Methyldecane via Corey-House Synthesis

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Compound of Interest

Compound Name: 2-Methyldecane

Cat. No.: B042159

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Corey-House synthesis is a powerful and versatile organometallic cross-coupling reaction used to form new carbon-carbon bonds.^[1] It provides an effective method for synthesizing unsymmetrical alkanes by reacting a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.^{[2][3]} This method offers significant advantages over other alkane syntheses, such as the Wurtz reaction, by minimizing homo-coupling byproducts and allowing for the coupling of diverse alkyl groups, leading to high yields of the desired cross-coupled product.^[1] This application note details the protocol for the preparation of **2-methyldecane**, a branched-chain alkane, by coupling a primary alkyl halide (1-bromononane) with lithium diisopropylcuprate. The reaction is particularly efficient as it involves the coupling of a Gilman reagent with a primary alkyl halide.^[2]

Overall Reaction Scheme

The synthesis of **2-methyldecane** is achieved in a three-step sequence starting from 2-bromopropane and 1-bromononane:

- Formation of Isopropyllithium: $\text{CH}_3\text{CH}(\text{Br})\text{CH}_3 + 2 \text{Li} \rightarrow \text{CH}_3\text{CH}(\text{Li})\text{CH}_3 + \text{LiBr}$
- Formation of Lithium Diisopropylcuprate (Gilman Reagent): $2 \text{CH}_3\text{CH}(\text{Li})\text{CH}_3 + \text{CuI} \rightarrow \text{Li}[(\text{CH}_3)_2\text{CH}]_2\text{Cu} + \text{LiI}$

- Coupling Reaction: $\text{Li}[(\text{CH}_3)_2\text{CH}]_2\text{Cu} + \text{CH}_3(\text{CH}_2)_8\text{Br} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)_2 + (\text{CH}_3)_2\text{CHCu} + \text{LiBr}$

Quantitative Data Summary

The following table outlines the reagents for a representative synthesis protocol. Molar equivalents are based on 1-bromononane as the limiting reagent.

Reagent	Formula	MW (g/mol)	Moles	Quantity	Density (g/mL)	Role
Lithium metal	Li	6.94	0.215	1.5 g	0.534	Reducing Agent
2-Bromopropane	C ₃ H ₇ Br	122.99	0.108	13.2 g (9.8 mL)	1.35	Gilman Precursor
Copper(I) Iodide	CuI	190.45	0.054	10.2 g	5.62	Cuprate Formation
1-Bromononane	C ₉ H ₁₉ Br	207.15	0.050	10.4 g (9.2 mL)	1.124	Alkyl Halide
Diethyl Ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	-	~300 mL	0.713	Solvent
Product						
2-Methyldecane	C ₁₁ H ₂₄	156.31	~0.045	~7.0 g	0.733	Product (90% Yield)

Experimental Protocols

Safety Precautions: This synthesis involves pyrophoric reagents (isopropylolithium) and air/moisture-sensitive compounds. All procedures must be conducted under an inert

atmosphere (e.g., dry argon or nitrogen) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Part 1: Preparation of Lithium Diisopropylcuprate (Gilman Reagent)

- **Apparatus Setup:** Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
- **Formation of Isopropyllithium:**
 - Place lithium metal (1.5 g, 0.215 mol), cut into small, flattened pieces, into the reaction flask containing 100 mL of anhydrous diethyl ether.
 - Add a solution of 2-bromopropane (13.2 g, 0.108 mol) in 50 mL of anhydrous diethyl ether to the dropping funnel.
 - Add approximately 1 mL of the 2-bromopropane solution to the stirring lithium suspension to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux.
 - Once initiated, add the remaining 2-bromopropane solution dropwise at a rate sufficient to maintain a steady reflux.
 - After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes to ensure complete reaction. The resulting gray-to-black suspension is isopropyllithium.
- **Formation of the Cuprate:**
 - In a separate 250 mL Schlenk flask, add copper(I) iodide (10.2 g, 0.054 mol) and suspend it in 100 mL of anhydrous diethyl ether.
 - Cool the isopropyllithium solution prepared in the previous step to -78 °C using a dry ice/acetone bath.

- Slowly add the suspension of copper(I) iodide to the cold isopropylolithium solution via cannula transfer while stirring vigorously.
- Upon addition of the CuI, the solution will change color, eventually forming a clear, colorless to pale yellow-brown solution of lithium diisopropylcuprate. Allow the mixture to stir at -78 °C for 30 minutes.

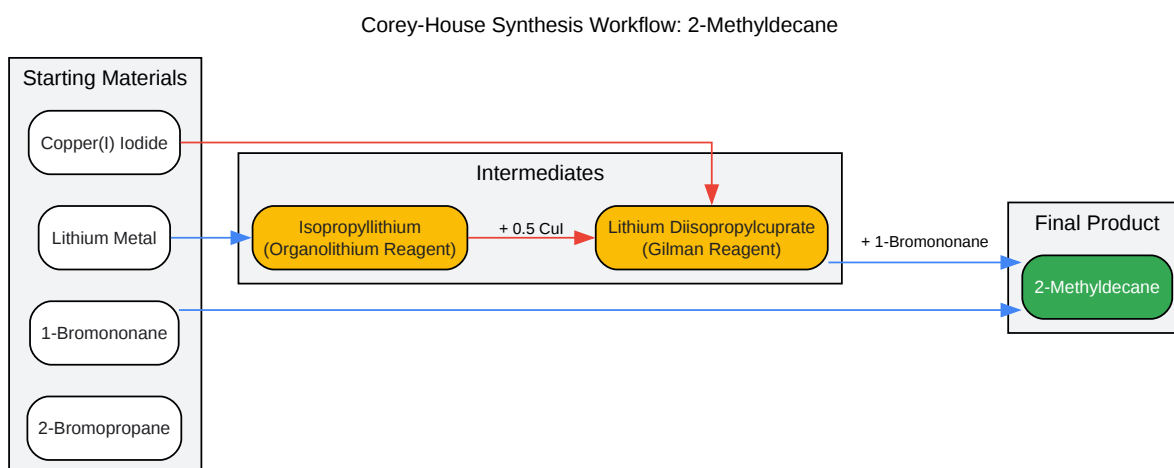
Part 2: Coupling Reaction and Synthesis of **2-Methyldecane**

- Addition of Alkyl Halide:
 - While maintaining the temperature of the Gilman reagent at -78 °C, add a solution of 1-bromononane (10.4 g, 0.050 mol) in 50 mL of anhydrous diethyl ether dropwise via syringe or dropping funnel over 30 minutes.
- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification:
 - Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~100 mL).
 - Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 75 mL).
 - Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
 - Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- Isolation:

- The crude product is a colorless oil. Purify the crude oil by fractional distillation under reduced pressure to obtain pure **2-methyldecane**.

Visualizations

Workflow for Corey-House Synthesis of 2-Methyldecane



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